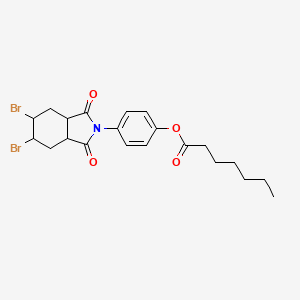
4-(5,6-dibromo-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl heptanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5,6-DIBROMO-1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)PHENYL HEPTANOATE is a complex organic compound characterized by its unique structure, which includes a hexahydroisoindole core substituted with dibromo and dioxo groups, and a phenyl heptanoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6-DIBROMO-1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)PHENYL HEPTANOATE typically involves multiple steps, starting with the preparation of the hexahydroisoindole core. This core can be synthesized through a series of cyclization reactions, followed by bromination to introduce the dibromo groups. The final step involves esterification with phenyl heptanoate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The process would also need to ensure the purity and consistency of the final product to meet industrial standards.
化学反応の分析
Types of Reactions
4-(5,6-DIBROMO-1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)PHENYL HEPTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce carbonyl groups.
Substitution: The dibromo groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
科学的研究の応用
4-(5,6-DIBROMO-1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)PHENYL HEPTANOATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialized polymers and coatings due to its stability and reactivity.
作用機序
The mechanism of action of 4-(5,6-DIBROMO-1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)PHENYL HEPTANOATE involves its interaction with molecular targets such as enzymes or receptors. The dibromo and dioxo groups can form strong interactions with active sites, potentially inhibiting or modifying the activity of the target. The phenyl heptanoate moiety may also play a role in the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-(5-BROMO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-BENZOIC ACID: Similar structure but with a benzoic acid moiety instead of phenyl heptanoate.
3,6-Dibromo-1,2,4,5-tetrazine: Another dibromo-substituted compound with different core structure.
4,7-Dibromo-2,1,3-benzothiadiazole: Contains dibromo groups but with a benzothiadiazole core.
Uniqueness
4-(5,6-DIBROMO-1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)PHENYL HEPTANOATE is unique due to its combination of a hexahydroisoindole core with dibromo and dioxo groups, and a phenyl heptanoate moiety
特性
分子式 |
C21H25Br2NO4 |
|---|---|
分子量 |
515.2 g/mol |
IUPAC名 |
[4-(5,6-dibromo-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl] heptanoate |
InChI |
InChI=1S/C21H25Br2NO4/c1-2-3-4-5-6-19(25)28-14-9-7-13(8-10-14)24-20(26)15-11-17(22)18(23)12-16(15)21(24)27/h7-10,15-18H,2-6,11-12H2,1H3 |
InChIキー |
HEEQJSKQFLSBQJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=O)OC1=CC=C(C=C1)N2C(=O)C3CC(C(CC3C2=O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















